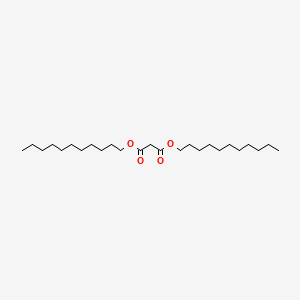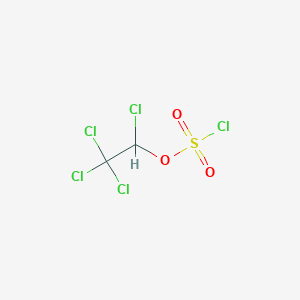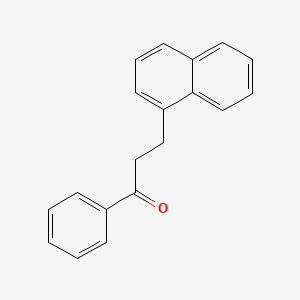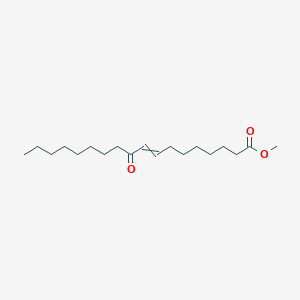![molecular formula C11H14O3S B14360797 Methyl 2-[4-(methylsulfanyl)phenoxy]propanoate CAS No. 91456-52-9](/img/structure/B14360797.png)
Methyl 2-[4-(methylsulfanyl)phenoxy]propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-[4-(methylsulfanyl)phenoxy]propanoate is an organic compound with a molecular formula of C11H14O3S. This compound is characterized by the presence of a methylsulfanyl group attached to a phenoxy ring, which is further connected to a propanoate ester. It is a versatile compound with applications in various fields, including chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[4-(methylsulfanyl)phenoxy]propanoate typically involves the reaction of 4-(methylsulfanyl)phenol with methyl 2-bromopropanoate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. Continuous flow reactors may be employed to ensure efficient mixing and heat transfer, leading to higher yields and purity of the final product. The use of automated systems can also enhance the reproducibility and scalability of the synthesis process.
化学反应分析
Types of Reactions
Methyl 2-[4-(methylsulfanyl)phenoxy]propanoate undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The phenoxy ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2) in the presence of a Lewis acid catalyst
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Nitro derivatives, halogenated compounds
科学研究应用
Methyl 2-[4-(methylsulfanyl)phenoxy]propanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its structural features.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
作用机制
The mechanism of action of Methyl 2-[4-(methylsulfanyl)phenoxy]propanoate involves its interaction with specific molecular targets. The methylsulfanyl group can participate in nucleophilic or electrophilic interactions, while the ester group can undergo hydrolysis to release the corresponding acid and alcohol. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
Methyl 2-[4-(methylsulfanyl)phenoxy]propanoate can be compared with other similar compounds, such as:
Methyl 2-[4-(methylthio)phenoxy]acetate: Similar structure but with an acetate ester instead of a propanoate ester.
Ethyl 2-[4-(methylsulfanyl)phenoxy]propanoate: Similar structure but with an ethyl ester instead of a methyl ester.
Methyl 2-[4-(methylsulfanyl)phenoxy]butanoate: Similar structure but with a butanoate ester instead of a propanoate ester.
属性
CAS 编号 |
91456-52-9 |
|---|---|
分子式 |
C11H14O3S |
分子量 |
226.29 g/mol |
IUPAC 名称 |
methyl 2-(4-methylsulfanylphenoxy)propanoate |
InChI |
InChI=1S/C11H14O3S/c1-8(11(12)13-2)14-9-4-6-10(15-3)7-5-9/h4-8H,1-3H3 |
InChI 键 |
FMWOTDMPPMICSJ-UHFFFAOYSA-N |
规范 SMILES |
CC(C(=O)OC)OC1=CC=C(C=C1)SC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 2-(1-hydroxy-4-phenylpyrrolo[1,2-a]quinoxalin-2-yl)acetate](/img/structure/B14360716.png)
![[3-(Acetyloxy)-5-oxoheptane-1,7-diyl]di(4,1-phenylene) diacetate](/img/structure/B14360727.png)
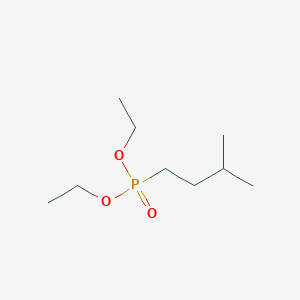
![3-Methyl-N-{2-[(methylamino)oxy]-2-oxoethyl}aziridine-2-carboxamide](/img/structure/B14360743.png)
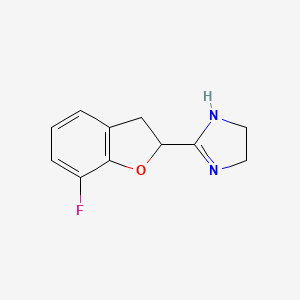
silane](/img/structure/B14360751.png)
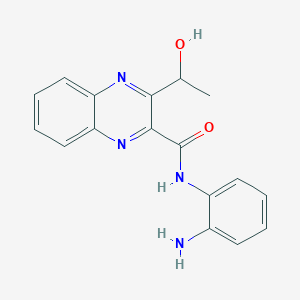
![1,3-Dioxolo[4,5-g]isoquinoline, 7,8-dihydro-7-methyl-](/img/structure/B14360763.png)
![3-[(2-Methoxyphenyl)(phenyl)methyl]pentanedinitrile](/img/structure/B14360776.png)
